4-(二氟甲氧基)-3-乙氧基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves various strategies, such as the fluoride-mediated alkylation as described for the production of 4-alkoxy-2-hydroxy-3,5,6-trifluorobenzoic acids . Another method involves a multi-step synthesis that includes nitration, esterification, reduction, diazotization, and hydrolysis to produce 3-chloro-2,4-difluoro-5-hydroxybenzoic acid . These methods highlight the complexity and the need for controlled reaction conditions in the synthesis of fluorinated benzoic acid derivatives.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Difluoromethoxy)-3-ethoxybenzoic acid is determined using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry . These techniques provide detailed information about the molecular arrangement and the presence of functional groups within the molecule.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include alkylation, nitration, esterification, and oxidation . These reactions are crucial for introducing various functional groups into the benzoic acid framework, which can significantly alter the physical and chemical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as the alkyl 4-(2-perfluoroalkyl)ethoxybenzoates, show interesting behaviors like mesomorphism, where the smectic A phase is observed . The properties of these compounds are influenced by the length of the carbon chain and the constitution of the perfluoroalkyl group within the molecule . This suggests that the physical and chemical properties of 4-(Difluoromethoxy)-3-ethoxybenzoic acid would also be influenced by its molecular structure and substituents.

科学研究应用

肺部医学

4-(二氟甲氧基)-3-乙氧基苯甲酸: 已被研究其对肺纤维化的潜在治疗作用 。研究表明,它可以抑制由TGF-β1诱导的上皮间质转化 (EMT),这是特发性肺纤维化 (IPF) 发展的一个关键过程。这种化合物可以作为一种针对EMT的新型治疗剂,以减轻肺纤维化。

药理学

在药理学领域,这种化合物在调节与纤维化相关的蛋白质表达方面所发挥的作用,为药物开发提供了有希望的途径 。通过改变α-SMA和胶原蛋白等蛋白质的表达,它可以用于设计专门针对各种疾病中纤维化途径的药物。

生物技术

生物技术应用可能包括使用这种化合物作为生化工具来研究 EMT 和纤维化中涉及的信号通路 。它有助于了解疾病的分子机制,以及开发用于筛选潜在抗纤维化化合物的生物测定方法。

化学

作为一种合成中间体,4-(二氟甲氧基)-3-乙氧基苯甲酸被用于合成复杂的分子 。它在创建选择性磷酸二酯酶 4 (PDE4) 抑制剂中的作用突出了它在化学合成和药物设计中的重要性。

材料科学

这种化合物的化学结构可能与新材料的开发相关,特别是在创建具有特定性质的聚合物方面,例如提高抗降解性或改变电气性能 .

环境科学

虽然没有明确记录其在环境科学中的直接应用,但对其对细胞过程影响的研究可以促进环境生物技术,特别是在了解各种物质对生物系统的影响方面 .

工业过程

在工业过程中,该化合物的潜在用途可能是在开发用于合成医学相关化合物更安全、更高效的化学工艺方面,从而降低制药生产的环境足迹 .

农业

虽然没有直接证据表明它在农业中的用途,但像4-(二氟甲氧基)-3-乙氧基苯甲酸这样的化合物可以对其对植物细胞机制的影响进行研究,这可能会导致新型农用化学品的开发 .

作用机制

Target of Action

The primary target of 4-(Difluoromethoxy)-3-ethoxybenzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is particularly involved in the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells, which leads to excessive extracellular matrix deposition and plays a significant role in fibrosis .

Mode of Action

4-(Difluoromethoxy)-3-ethoxybenzoic acid interacts with its target by inhibiting the TGF-β1-induced EMT process . Specifically, it inhibits the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ, and increases the expression of E-cadherin . This compound also significantly reduces the phosphorylation levels of Smad2/3, key proteins in the TGF-β1 pathway .

Biochemical Pathways

The TGF-β1 pathway is the primary biochemical pathway affected by 4-(Difluoromethoxy)-3-ethoxybenzoic acid . TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4. This protein complex shifts to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .

Pharmacokinetics

Its solubility in methanol is reported to be clear at 50mg/ml , which may suggest good bioavailability.

Result of Action

The action of 4-(Difluoromethoxy)-3-ethoxybenzoic acid results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This includes improvements in lung function, reductions in lung inflammation and fibrosis, reductions in collagen deposition, and reductions in the expression of E-cadherin .

安全和危害

未来方向

属性

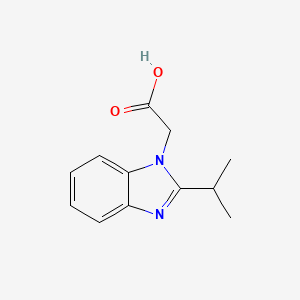

IUPAC Name |

4-(difluoromethoxy)-3-ethoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4/c1-2-15-8-5-6(9(13)14)3-4-7(8)16-10(11)12/h3-5,10H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNSIXUGULJPGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OC(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001276250 |

Source

|

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162401-63-0 |

Source

|

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162401-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001276250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1299179.png)

![1H-Imidazole-4,5-dicarboxylic acid 4-[(4-amino-phenyl)-amide] 5-methylamide](/img/structure/B1299182.png)

![7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1299214.png)